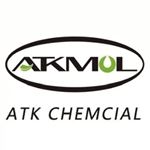- Catalysts and Inorganic Chemicals
- Solvents and Organic Chemicals
- Natural Products and Extracts
- Material Chemicals
- Other
- Pharmaceutical and Biochemical Products
- Pesticide Chemicals
- Catalysts
- Inorganic Compounds
- Organic Solvents
- Organic Compounds
- Pharmaceutical Active Ingredients
- Pharmaceutical Intermediates
- Pharmaceutical Impurities
- Medicinal Building Blocks
- Medical
- Pesticide Active Ingredients
- Pesticide Intermediates
- Pesticides
- Fertilizers
- Plant Extracts
- Animal Extracts
- Natural Pigments
- Natural Toxins
- Flavors and Fragrances
- High Polymer Materials
- Colorants and Pigments
- Paints and Varnishes
- Electrical Materials
- Chemical Reagents
- Chemical additives
- Element
Recommended suppliers
Synrise Material Co. Ltd.
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Bulk

Baoji Haoxiang Bio-technology Co.Ltd
 Audited Supplier
Audited Supplier
Gold Member
Company nature: Private enterprises
CN Supplier
Bulk
Hefei Zhongkesai High tech Materials Technology Co., Ltd
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Reagent

Anatoxins
Anatoxins are a class of highly potent neurotoxic compounds derived from certain species of freshwater snails, specifically *Ampullariidae*. These toxins are not naturally produced by the snails but are synthesized through bacterial symbionts within the mollusks. Anatoxins, particularly anatoxin-a and its structural analogues, exhibit a wide range of toxic effects on the central nervous system (CNS) due to their ability to inhibit acetylcholinesterase activity.
The primary clinical symptoms include rapid onset of paralysis, respiratory distress, and convulsions. Ingestion or inhalation can result in severe poisoning with fatal outcomes if not treated promptly. Due to their extreme toxicity, anatoxins pose significant challenges in both medical emergency response and environmental monitoring. Research into these compounds is crucial for developing treatments and understanding the mechanisms of neurotoxicity.
For laboratory use, strict safety protocols must be followed due to the inherent dangers associated with handling such potent toxins.


-
Diammonium Hydrogen Citrate: A Key Excipient in Pharmaceutical FormulationsDiammonium Hydrogen Citrate: A Key Excipient in Pharmaceutical Formulations Introduction to Diammonium Hydrogen Citrate Diammonium hydrogen citrate (DHCA) is a widely used excipient in the pharmaceutical industry, known for its versatility and effectiveness in various drug formulations. As a salt derived from citric acid, DHCA plays a critical role in enhancing the stability, solubility, and...
-
Novel Applications of Sodium Cyclamic Acid in Biopharmaceuticals: A ReviewNovel Applications of Sodium Cyclamic Acid in Biopharmaceuticals: A Review Introduction to Sodium Cyclamic Acid Sodium cyclamic acid, a chemical compound with the formula C7H10N3O4S, has garnered significant attention in recent years due to its diverse applications in biomedicine and pharmaceuticals. This review explores the novel uses of sodium cyclamic acid in biopharmaceuticals, highlighting...
-
15-keto Bimatoprost: A Novel Derivative in Chemical Biopharmaceuticals15-keto Bimatoprost: A Novel Derivative in Chemical Biopharmaceuticals Introduction to 15-keto Bimatoprost 15-keto Bimatoprost represents a significant advancement in the field of chemical biopharmaceuticals, offering unique properties that make it a promising candidate for various therapeutic applications. As a derivative of Bimatoprost, a well-known prostaglandin analog used in ophthalmology,...
-
Structural and Pharmacokinetic Properties of 1-Propoxydodecane in Chemical BiopharmaceuticalsStructural and Pharmacokinetic Properties of 1-Propoxydodecane in Chemical Biopharmaceuticals Introduction to 1-Propoxydodecane 1-Propoxydodecane is a chemical compound that has garnered significant attention in the fields of chemistry and biomedicine due to its unique structural properties and potential applications in drug delivery systems. This article delves into the structural features,...
-
(S)-Quinuclidin-3-amine Dihydrochloride: A Novel Compound in Chemical Biopharmaceuticals(S)-Quinuclidin-3-amine Dihydrochloride: A Novel Compound in Chemical Biopharmaceuticals Introduction to (S)-Quinuclidin-3-amine Dihydrochloride (S)-Quinuclidin-3-amine Dihydrochloride is a synthetic chemical compound that has gained significant attention in the field of medicinal chemistry and biopharmaceuticals. This molecule serves as a promising lead compound due to its unique structural...







